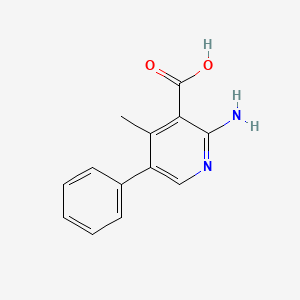
2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group at the 2-position, a methyl group at the 4-position, a phenyl group at the 5-position, and a carboxylic acid group at the 3-position of the pyridine ring. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Buchwald-Hartwig arylamination reaction, where 2-bromo-4-methylpyridine is reacted with an arylamine in the presence of a palladium catalyst and a base . The resulting secondary amine is then protected with a Boc-group to yield the desired compound.
Another approach involves the base-mediated cascade reactions of α,β-unsaturated ketones and 1,1-enediamines, which include Michael addition, intramolecular cyclization, and aromatization . These methods are suitable for efficient parallel synthesis of pyridine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and Grignard reagents for alkylation are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents and drug candidates.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit nitric oxide synthase (NOS2) in vitro, which plays a role in inflammatory and immune responses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: Lacks the phenyl and carboxylic acid groups, resulting in different chemical properties and reactivity.
2-Phenylpyridine: Lacks the amino and carboxylic acid groups, affecting its biological activity and applications.
4-Methylpyridine-3-carboxylic acid: Lacks the amino and phenyl groups, leading to variations in its chemical behavior and uses.
Uniqueness
The unique combination of functional groups in 2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid imparts distinct properties that differentiate it from similar compounds. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry.
Properties
| 84596-19-0 | |
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-amino-4-methyl-5-phenylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c1-8-10(9-5-3-2-4-6-9)7-15-12(14)11(8)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
InChI Key |
SEMGRBPTXHTYQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1C2=CC=CC=C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



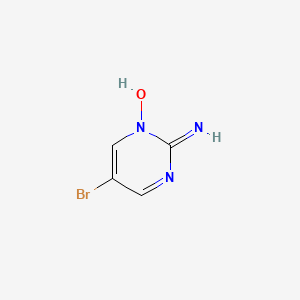

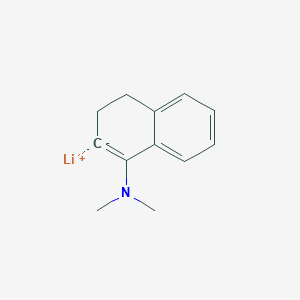
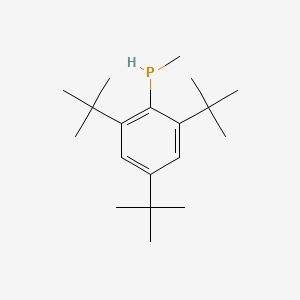

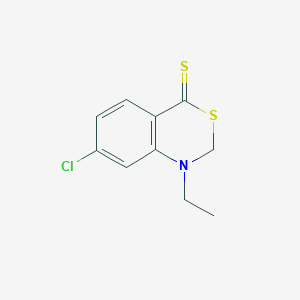
![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
